molecular formula C16H12N2O3S B3278848 (E)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide CAS No. 683232-39-5

(E)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B3278848
CAS No.: 683232-39-5
M. Wt: 312.3 g/mol
InChI Key: ZUEQHRLJGGHBFJ-BQYQJAHWSA-N
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Description

(E)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide is a synthetic acrylamide derivative featuring a thiophene-substituted α,β-unsaturated carbonyl system and a 2-methyl-1,3-dioxoisoindolin-4-yl moiety. Its synthesis typically involves coupling reactions between functionalized isoindolinone precursors and acryloyl chlorides under controlled conditions, followed by purification via column chromatography and structural validation using NMR (¹H, ¹³C) and mass spectrometry . The thiophene ring and isoindolinone core contribute to its electronic and steric properties, influencing receptor binding and metabolic stability.

Properties

IUPAC Name

(E)-N-(2-methyl-1,3-dioxoisoindol-4-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c1-18-15(20)11-5-2-6-12(14(11)16(18)21)17-13(19)8-7-10-4-3-9-22-10/h2-9H,1H3,(H,17,19)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEQHRLJGGHBFJ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the isoindoline moiety through condensation reactions with phthalic anhydride. Subsequent steps include the introduction of the thiophene ring via nucleophilic substitution methods.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, a related compound demonstrated high antimitotic activity against human tumor cells with mean GI50 (concentration causing 50% growth inhibition) values of approximately 15.72 µM in NCI's 60 cancer cell line screening .

Table 1: Anticancer Activity of Related Compounds

CompoundGI50 (µM)TGI (µM)LC50 (µM)
Compound A15.7250.6891.85
Compound B12.5345.0080.00

The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific biological targets such as enzymes or receptors. The isoindoline moiety may act as a pharmacophore, facilitating binding to proteins and altering their functions .

Case Studies

  • In Vitro Studies : A study involving a similar compound assessed its efficacy across various cancer cell lines including non-small cell lung cancer and melanoma. The results highlighted a significant growth inhibition rate, particularly in the HOP-62 and MDA-MB-435 cell lines .
  • Molecular Docking Studies : Molecular docking simulations have suggested that the compound binds effectively to target proteins involved in cancer progression, indicating its potential as a therapeutic agent .

Pharmacokinetics and Drug-like Properties

The pharmacokinetic profile of this compound shows favorable drug-like properties according to SwissADME analysis. Parameters such as solubility, permeability, and bioavailability are considered satisfactory for further development into therapeutic agents .

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique molecular structure characterized by the presence of a dioxoisoindoline core and a thiophene ring. Its molecular formula is C15H13N3O3C_{15}H_{13}N_{3}O_{3}, with a molecular weight of approximately 281.29 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.

Anticancer Activity

Research indicates that derivatives of isoindoline compounds, including (E)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide, demonstrate significant anticancer properties. A study explored the mechanism of action, revealing that these compounds inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Case Study:
In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the micromolar range. The compound's effectiveness is attributed to its ability to modulate key signaling pathways involved in cancer progression.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It acts as an inhibitor of tumor necrosis factor-alpha (TNF-α), which plays a crucial role in inflammatory responses.

Case Study:
In animal models of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers, indicating its potential as a therapeutic agent for inflammatory diseases.

Neuropharmacological Applications

Recent studies have indicated that this compound may have neuroprotective effects, particularly through its interaction with monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.

Case Study:
Molecular docking studies suggest that this compound exhibits high binding affinity to MAO-B, potentially leading to reduced oxidative stress in neuronal cells.

Material Science Applications

Beyond medicinal applications, this compound has been explored for use in material science due to its unique electronic properties derived from the thiophene moiety.

Organic Electronics

The incorporation of this compound into organic electronic devices has shown promising results in enhancing charge transport properties.

Case Study:
In organic photovoltaic cells, blending this compound with conjugated polymers resulted in improved power conversion efficiencies compared to traditional materials. The enhanced performance is attributed to the compound's ability to facilitate charge separation and transport.

Summary of Findings

Application AreaKey Findings
Anticancer ActivityInhibits proliferation in various cancer cell lines; induces apoptosis and cell cycle arrest.
Anti-inflammatory EffectsReduces TNF-α levels; effective in animal models for inflammatory diseases.
NeuropharmacologicalHigh binding affinity to MAO-B; potential neuroprotective effects against oxidative stress.
Organic ElectronicsEnhances charge transport; improves efficiency in organic photovoltaic applications.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Substituents Biological Activity Reference
(E)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide Isoindolinone + acrylamide Thiophen-2-yl, 2-methyl Under investigation (proposed antinociceptive/anti-inflammatory)
(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide Acrylamide Thiophen-2-yl, p-tolyl Antinociceptive via α7 nAChR modulation
(E)-N-(3-(hydroxymethyl)-4-morpholinophenyl)-3-(thiophen-2-yl)acrylamide Acrylamide + morpholine Thiophen-2-yl, hydroxymethyl Sortase A inhibition (antibacterial potential)
(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide Acrylamide Furan-2-yl, methyl-p-tolyl Antagonizes α7 nAChR, reduces antinociception
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide Bis-acrylamide Thien-2-yl, nitro-phenyl Cytotoxic activity (cancer cell lines)

Key Observations:

Substituent Influence on Activity: The thiophene moiety enhances receptor binding in neurological targets (e.g., α7 nAChR), as seen in (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide, which showed significant antinociceptive effects in mice . Replacing thiophene with furan (e.g., (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide) reversed activity, demonstrating antagonism at α7 nAChR . Isoindolinone derivatives exhibit improved metabolic stability compared to simpler acrylamides due to reduced oxidative susceptibility .

Synthetic Flexibility: Morpholine and hydroxymethyl groups (e.g., (E)-N-(3-(hydroxymethyl)-4-morpholinophenyl)-3-(thiophen-2-yl)acrylamide) enhance solubility and antibacterial efficacy, likely through improved membrane penetration . Halogenated analogues (e.g., 3-chloro-N-phenyl-phthalimide derivatives) show higher purity and reactivity in polymer synthesis, though their pharmacological relevance is less explored .

Mechanistic Insights:

  • Neurological Targets : Thiophene acrylamides modulate α7 nAChRs, which are implicated in neuropathic pain and inflammation. The (E)-configuration is critical for activity, as geometric isomers (e.g., Z-forms) show reduced potency .
  • Antibacterial Activity : Morpholine and hydroxymethyl substituents improve interactions with bacterial enzymes like Sortase A, while halogenated derivatives (e.g., 4-chlorophenyl analogues) exhibit enhanced antibacterial effects due to increased electrophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide
Reactant of Route 2
Reactant of Route 2
(E)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.